molecular formula C11H9ClO3 B13970491 Agn-PC-0jtnqd CAS No. 32046-42-7

Agn-PC-0jtnqd

Katalognummer: B13970491
CAS-Nummer: 32046-42-7
Molekulargewicht: 224.64 g/mol
InChI-Schlüssel: YQWFLMIHYGAKCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0jtnqd is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0jtnqd typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of radio frequency (RF) magnetron sputtering technology to deposit the compound onto a substrate . This process is carried out at room temperature with specific chamber pressure and argon flow rate conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition (CVD) techniques. These methods allow for the efficient and consistent production of the compound, ensuring high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-0jtnqd undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce different reduced forms of the compound .

Wirkmechanismus

The mechanism of action of Agn-PC-0jtnqd involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as antimicrobial effects or enhanced drug delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to Agn-PC-0jtnqd include silver pentazolates like AgN5 and AgN6. These compounds share some structural similarities but differ in their specific properties and applications .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance.

Eigenschaften

CAS-Nummer

32046-42-7

Molekularformel

C11H9ClO3

Molekulargewicht

224.64 g/mol

IUPAC-Name

methyl 2-carbonochloridoyl-3-phenylprop-2-enoate

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI-Schlüssel

YQWFLMIHYGAKCZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.